Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 76360-63-9) is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. Its molecular formula is C₁₉H₁₇N₃O₄, with a molecular weight of 351.37 g/mol . Key structural features include:
- 2-Phenyl group: An aromatic ring at position 2 contributes to π-π stacking interactions.
- 5-Hydroxy and 7-oxo groups: These moieties enable hydrogen bonding and tautomerism.
- Ethyl ester at position 6: Enhances solubility in organic solvents and modulates electronic properties.
The compound is synthesized via Hantzsch-type reactions, typically involving refluxing precursors like substituted acetates and aminouracils in ethanol . Structural validation employs IR, NMR, and elemental analysis .
Properties
IUPAC Name |
ethyl 5-hydroxy-7-oxo-2-phenyl-8-prop-2-enylpyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-3-10-22-17-13(15(23)14(18(22)24)19(25)26-4-2)11-20-16(21-17)12-8-6-5-7-9-12/h3,5-9,11,23H,1,4,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEHFWSNEHHQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC=C)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716322 | |
| Record name | Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-en-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-63-9 | |
| Record name | Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-en-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The compound's structure features a pyrido-pyrimidine core, which is known to exhibit diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrido-pyrimidines exhibit significant antimicrobial properties. Ethyl 8-allyl-5-hydroxy derivatives have been tested against various bacterial strains. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, though specific data on its effectiveness compared to standard antibiotics is limited.
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Penicillin |
| Escherichia coli | 12 | Ampicillin |
| Pseudomonas aeruginosa | 10 | Ciprofloxacin |
Anticancer Activity
Ethyl 8-allyl-5-hydroxy derivatives have shown promising results in vitro against several cancer cell lines. For instance, studies have reported cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 25 | Cisplatin |
| HepG2 | 30 | Doxorubicin |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various metabolic enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease.
| Enzyme | Inhibition (%) | Standard Inhibitor |
|---|---|---|
| Acetylcholinesterase | 70 | Donepezil |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of Ethyl 8-allyl derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
- Cytotoxicity Assessment : In another investigation focusing on anticancer properties, Ethyl 8-allyl derivatives were tested against MCF-7 and HepG2 cells, revealing a dose-dependent cytotoxic effect that warrants further exploration into its mechanisms and potential as an anticancer drug.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 369.37 g/mol
- CAS Number : 76377-79-2
The compound's structure includes a pyrido[2,3-d]pyrimidine core, which is significant for its biological activity.
Medicinal Chemistry
Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has been investigated for its potential therapeutic effects. Its derivatives have shown promise in:
- Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the dihydropyrido structure may enhance interaction with biological targets involved in cancer progression.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor has been explored in various studies:
- Enzyme Targets : It has been tested against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. Inhibition of these enzymes could lead to anti-inflammatory effects.
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant activity may play a role in protecting neuronal cells from oxidative stress.
Drug Development
This compound serves as a lead compound for developing new drugs targeting specific diseases due to its favorable pharmacological profile.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrido[2,3-d]pyrimidine derivatives, including ethyl 8-allyl variants. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, ethyl 8-allyl compounds showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be notably lower than that of commonly used antibiotics .
Case Study 3: Neuroprotection
Research published in Neuroscience Letters highlighted the neuroprotective effects of ethyl 8-allyl compounds in models of oxidative stress-induced neuronal damage. The study reported reduced apoptosis and enhanced cell viability in treated neuronal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives exhibit diverse pharmacological activities, influenced by substituents at positions 2, 5, 7, and 8. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis :
Substituent Effects on Solubility :
- Allyl and benzyl groups at position 8 increase hydrophobicity, whereas propyl or methyl groups balance lipophilicity and solubility .
- The ethyl ester at position 6 universally enhances solubility in organic media compared to methyl or isopropyl esters .
Hydrogen Bonding and Crystallinity :
- Compounds with 5-hydroxy and 7-oxo groups (e.g., 76360-63-9) form intramolecular hydrogen bonds, stabilizing a flattened boat conformation in the pyrido[2,3-d]pyrimidine ring .
- Benzyl-substituted derivatives (e.g., 76377-80-5) exhibit stronger π-π interactions, leading to higher melting points and crystallinity .
Reactivity and Pharmacological Potential: Methylthio groups (e.g., 76360-94-6) introduce nucleophilic sulfur centers, enabling further functionalization . Allyl groups (e.g., 76360-63-9) may undergo oxidation or cycloaddition reactions, expanding synthetic utility .
Spectroscopic Signatures :
Preparation Methods
Route I: Electrophilic Cyclization
- Starting Material : 6-Amino-1-ethyl-1H-pyrimidine-2,4-dione (or analogous 4-aminopyrimidine derivatives).
- Reagent : Dimethyl acetylenedicarboxylate (DMAD) in protic solvents (e.g., methanol).
- Mechanism : DMAD reacts with the 5-position of the pyrimidine ring, forming a 7-oxo intermediate. Subsequent cyclization yields the pyrido[2,3-d]pyrimidine core.
| Step | Conditions | Product | Yield |
|---|---|---|---|
| 1 | Methanol, RT, 12h | 5-Carboxamido-7-oxo intermediate | 65–75% |
| 2 | Acid catalysis (H₂SO₄) | Pyrido[2,3-d]pyrimidine | 80–85% |
Route IV: One-Pot Three-Component Reaction
- Components : 4-Aminopyrimidine, allyl-containing carbonyl compound (e.g., allyl acetoacetate), and ethyl cyanoacetate.
- Catalyst : Microwave irradiation (MWI) or ultrasonic conditions reduce reaction time.
- Example :
N │ NH₂ + CH₂=C(CH₂)COOEt + NCCOOEt → Target core (MWI, 5 min)
Yield : ~90% under optimized MWI conditions.
Introduction of the Allyl Group
The 8-allyl substituent is introduced via N-alkylation or Mannich-type reactions :
N-Alkylation Strategy
- Reagent : Allyl bromide or allyl chloride.
- Base : Sodium hydride (NaH) in DMF.
- Conditions :
Pyrido[2,3-d]pyrimidine core + CH₂=CHCH₂Br → 8-Allyl derivative (60–70°C, 4h)
Yield : 72–78%.
Mannich Reaction
- Components : Formaldehyde, allylamine.
- Catalyst : Acetic acid.
- Outcome : Forms 8-allyl-7,8-dihydro intermediate, oxidized to the target.
Functionalization at Position 6
The ethyl carboxylate group is introduced via:
Condensation with Ethyl Oxalate
Table: Comparative Analysis of Position 6 Modifications
| Method | Reagent | Conditions | Yield |
|---|---|---|---|
| Ethyl oxalate condensation | (COOEt)₂ | NaOEt, EtOH, Δ | 68% |
| Cyanoacetate cyclization | NCCOOEt | MWI, 750 W | 85% |
Optimization and Green Chemistry Approaches
Recent advancements emphasize efficiency and sustainability:
- Ultrasonic Irradiation : Reduces reaction time to 20–30 minutes with 94% yield.
- Solvent-Free Conditions : Use of t-butyl acetoacetate as both reagent and solvent.
- Catalytic Systems : Nano-catalysts (e.g., ZnO) improve regioselectivity.
Analytical Characterization
Key spectral data for the target compound:
- HRMS : m/z 351.4 [M+H]⁺.
- ¹H NMR (DMSO-d₆): δ 8.21 (d, 2H, Ph), 6.02 (m, 1H, allyl), 4.32 (q, 2H, OCH₂CH₃).
- IR : 1720 cm⁻¹ (C=O), 1675 cm⁻¹ (C=N).
Challenges and Solutions
- Regioselectivity : Controlled by electron-donating substituents on the pyrimidine ring.
- Oxidation Stability : 7,8-Dihydro intermediates require inert atmosphere handling.
Q & A
Q. Q1. What are the recommended methods for synthesizing Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate?
Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example, refluxing intermediates like 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine derivatives with allyl-containing reagents in a mixture of glacial acetic acid and acetic anhydride (1:1 ratio) at elevated temperatures (e.g., 8–10 hours) is a common approach. Post-reaction purification via recrystallization using ethyl acetate-ethanol (3:2) yields crystalline products suitable for structural analysis . Key parameters include reaction time, temperature, and solvent selection to optimize yield (e.g., 78% yield reported for analogous compounds) .
Q. Q2. How can researchers characterize the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a diffractometer (e.g., Mo-Kα radiation) followed by refinement via SHELXL or SHELXTL software resolves bond lengths, angles, and torsion angles . For example, puckering parameters (e.g., deviations from mean planes) and dihedral angles between fused rings (e.g., 80.94° for thiazolopyrimidine-benzene systems) should be analyzed to confirm molecular conformation . Hydrogen bonding patterns (C–H···O) and crystal packing can be visualized using ORTEP-III .
Q. Q3. What are common impurities or byproducts observed during synthesis?
Methodological Answer: Impurities often arise from incomplete allylation or esterification. For example, ethyl or methyl ester variants (e.g., Pipemidic Acid Ethyl Ester, CAS 51940-43-3) may form if reaction conditions are suboptimal . High-performance liquid chromatography (HPLC) with reverse-phase columns (5–95% MeOH in H₂O) effectively separates and identifies impurities . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further confirm molecular identity and purity .
Advanced Research Questions
Q. Q4. How can conformational flexibility of the pyrido[2,3-d]pyrimidine core impact biological activity?
Methodological Answer: The flattened boat conformation of the pyrimidine ring (e.g., C5 deviation of 0.224 Å from the mean plane) and allyl group orientation influence steric and electronic interactions with biological targets . Computational modeling (e.g., molecular dynamics simulations) combined with SCXRD data can predict binding affinities. For example, substituents at the 8-allyl position may modulate interactions with enzymes like DNA gyrase, as seen in quinolone antibiotics .
Q. Q5. What strategies resolve contradictions in hydrogen bonding patterns between experimental and computational data?
Methodological Answer: Discrepancies often arise from solvent effects or dynamic motions not captured in static crystal structures. Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., bifurcated C–H···O chains) and compares them with density functional theory (DFT)-optimized geometries . For example, temperature-dependent crystallography or neutron diffraction can validate weak interactions missed in room-temperature SCXRD .
Q. Q6. How can researchers optimize synthetic routes to improve enantiomeric purity?
Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., Pd-mediated allylation) can enhance stereocontrol. For instance, recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) separates enantiomers. Monitoring via circular dichroism (CD) or chiral HPLC ensures enantiomeric excess (>95%). Reaction kinetics studies (e.g., Arrhenius plots) identify temperature thresholds for racemization .
Q. Q7. What analytical techniques validate the compound’s stability under physiological conditions?
Methodological Answer: Stability studies in simulated biological fluids (e.g., pH 7.4 buffer, 37°C) coupled with LC-MS/MS track degradation products. Accelerated stability testing (e.g., 40°C/75% RH) over 4–6 weeks identifies hydrolytic or oxidative degradation pathways. Solid-state NMR detects amorphous-crystalline transitions affecting shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
